2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene
Overview
Description
The compound is a derivative of chlorophenoxy compounds . These are typically used in the synthesis of various chemical products .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene” were not found, related compounds such as 2-(4-Chlorophenoxy)acetic Acid are used in the synthesis of a new class of hypoxia-inducible factor-1 inhibitors . Another related compound, 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane (VII), has been synthesized with characteristics of small harm to human bodies, mild reaction conditions, easiness in operation, higher raw material conversion rate and product selectivity .Scientific Research Applications
Biodegradation and Environmental Impact
- Biodegradation Process: Strains belonging to Comamonadaceae and Pseudomonad families have been observed to utilize chloro-nitrobenzene compounds as carbon, nitrogen, and energy sources. They can transform these compounds, such as 1-chloro-4-nitrobenzene, into products like 2-amino-5-chlorophenol, indicating a biodegradation pathway involving partial reduction and rearrangement processes (Katsivela et al., 1999), (Shah, 2014).
Electron Attachment and Reaction Kinetics
- Electron Attachment Properties: Nitrobenzene derivatives, including chloro-nitrobenzene variants, have been studied for their electron attachment properties. This research provides insights into the chemical behavior of these compounds in various conditions, such as in the presence of different substituents (Asfandiarov et al., 2007).
Analytical and Detection Methods
- Analytical Utility in Detection: Investigations into the utility of nitrobenzene compounds in enhancing the sensitivity of detection methods for hydrophobic compounds have been conducted. This includes exploring how they can be used in combination with other materials, like carbon nanotubes, to improve analytical techniques (Phanthong & Somasundrum, 2008).
Environmental and Material Science
- Adsorption on Mesoporous Carbons: The adsorption behavior of nitrobenzene and chlorophenol compounds on mesoporous carbons has been studied, contributing to the understanding of how these compounds interact with various materials in the environment (Marczewski, 2007).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO3/c13-7-1-3-9(4-2-7)19-12-10(14)5-8(16(17)18)6-11(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHXLOKPAWFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2F)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677464 | |
Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549547-32-2 | |
Record name | 2-(4-Chlorophenoxy)-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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